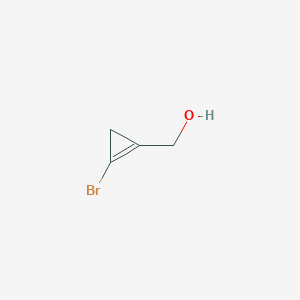

(2-Bromocyclopropen-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide risedronique monohydraté est un composé bisphosphonate couramment utilisé dans le traitement des troubles osseux tels que l’ostéoporose et la maladie de Paget. Il agit en inhibant l’activité des ostéoclastes, les cellules responsables de la résorption osseuse, contribuant ainsi à maintenir ou à augmenter la densité osseuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide risedronique monohydraté peut être synthétisé en faisant réagir l’acide 3-pyridylacétique avec de l’acide phosphoreux et du trichlorure de phosphore. Cette réaction produit de l’acide risedronique, qui est ensuite traité avec de l’hydroxyde de sodium en milieu aqueux pour produire du risedronate de sodium hémipentahydraté . Le procédé est généralement mis en œuvre en l’absence de solvants organiques pour garantir la sécurité et la rentabilité .

Méthodes de production industrielle : La production industrielle de l’acide risedronique monohydraté suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction afin de garantir un rendement élevé et la pureté du produit final. L’absence de solvants organiques dans le processus de production le rend respectueux de l’environnement et réduit les risques de contamination .

Analyse Des Réactions Chimiques

Types de réactions : L’acide risedronique monohydraté subit principalement des réactions d’hydrolyse et de complexation. Il peut former des complexes avec des ions métalliques tels que le calcium et le strontium, qui sont utilisés dans des systèmes de délivrance contrôlée de médicaments .

Réactifs et conditions courants : L’hydrolyse de l’acide risedronique monohydraté est généralement effectuée en milieu acide, ce qui facilite la libération du médicament actif de sa forme complexée . La formation de complexes métalliques implique l’utilisation de sels métalliques tels que le chlorure de calcium ou le chlorure de strontium en milieu aqueux .

Principaux produits formés : Les principaux produits formés lors de l’hydrolyse de l’acide risedronique monohydraté comprennent l’acide risedronique libre et ses sels métalliques correspondants. Ces produits sont utilisés dans diverses formulations pharmaceutiques pour le traitement des troubles osseux .

Applications de la recherche scientifique

L’acide risedronique monohydraté a un large éventail d’applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé pour étudier la chimie de coordination des bisphosphonates et leurs interactions avec les ions métalliques . En biologie et en médecine, l’acide risedronique monohydraté est largement étudié pour ses effets thérapeutiques sur le métabolisme osseux et son utilisation potentielle dans le traitement d’autres maladies osseuses . Au niveau industriel, il est utilisé dans la production de produits pharmaceutiques et comme composant dans les systèmes de délivrance contrôlée de médicaments .

Applications De Recherche Scientifique

Synthetic Applications

1.1. Building Block in Organic Synthesis

(2-Bromocyclopropen-1-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, recent studies have demonstrated the use of bromocyclopropanes in synthesizing enantioenriched cyclopropanes via formal substitution with nucleophiles such as alcohols and amines .

Table 1: Synthetic Reactions Involving this compound

Biological Activities

2.1. Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit significant antimicrobial properties. For example, derivatives have been explored for their efficacy against drug-resistant strains of bacteria and fungi. The structural similarity to known antibiotics suggests potential as a new class of antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several brominated cyclopropene derivatives against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating their potential use in treating infections caused by resistant strains .

Therapeutic Applications

3.1. Potential in Drug Development

The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways involved in diseases like tuberculosis and cancer. Its derivatives have been synthesized and tested for inhibitory activity against key enzymes involved in these diseases .

Table 2: Therapeutic Potential of Derivatives

Mécanisme D'action

L’acide risedronique monohydraté exerce ses effets en se liant à l’hydroxyapatite osseuse et en inhibant l’activité des ostéoclastes . Cette liaison empêche la résorption osseuse, contribuant ainsi à maintenir ou à augmenter la densité osseuse. Le composé est absorbé par les ostéoclastes par endocytose en phase fluide, où il perturbe la voie du mévalonate, ce qui conduit à l’apoptose de ces cellules .

Comparaison Avec Des Composés Similaires

L’acide risedronique monohydraté fait partie de la classe des médicaments bisphosphonates, qui comprend d’autres composés tels que l’étidronate, le pamidronate, l’alendronate, l’ibandronate et le zolédronate . Par rapport à ces composés, l’acide risedronique monohydraté a une puissance plus élevée et un profil d’innocuité plus favorable . Sa structure unique permet une liaison plus forte à l’hydroxyapatite osseuse et une inhibition plus efficace de l’activité des ostéoclastes .

Liste de composés similaires :- Étidronate

- Pamidronate

- Alendronate

- Ibandronate

- Zolédronate

Propriétés

Numéro CAS |

176167-13-8 |

|---|---|

Formule moléculaire |

C4H5BrO |

Poids moléculaire |

148.99 g/mol |

Nom IUPAC |

(2-bromocyclopropen-1-yl)methanol |

InChI |

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |

Clé InChI |

XVLPSEGMXJIPLR-UHFFFAOYSA-N |

SMILES |

C1C(=C1Br)CO |

SMILES canonique |

C1C(=C1Br)CO |

Synonymes |

1-Cyclopropene-1-methanol,2-bromo-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.